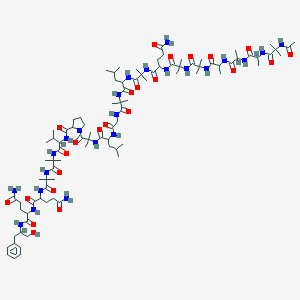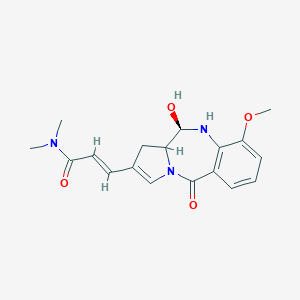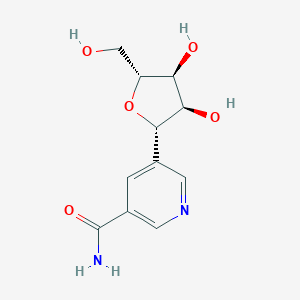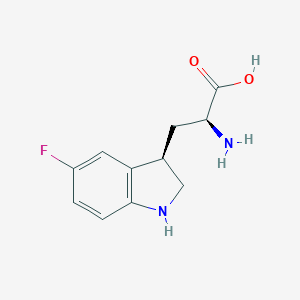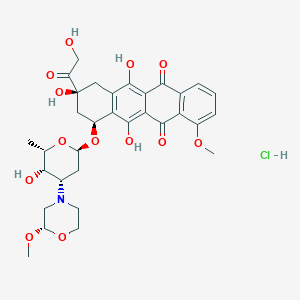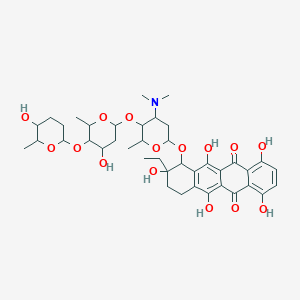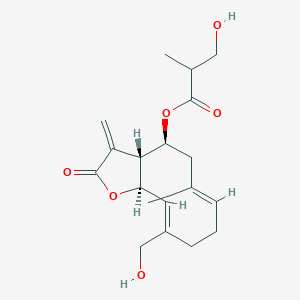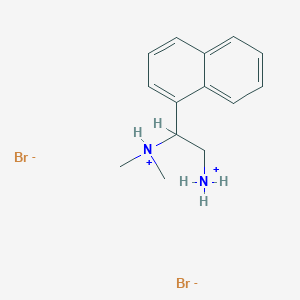
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneethylamine, beta-dimethylamino-, dihydrobromide is a chemical compound that has gained significant attention from the scientific community due to its various applications in scientific research. This compound is commonly referred to as NED or NEDA, and it is synthesized using a specific method that is both efficient and reliable. NEDA has been extensively studied, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been well-documented. In
Aplicaciones Científicas De Investigación
NEDA has been widely used in scientific research, particularly in the field of neuroscience. It is commonly used as a fluorescent probe for the detection of monoamine transporters, such as the dopamine transporter. NEDA has also been used to study the role of monoamine transporters in various neurological disorders, including Parkinson's disease, depression, and addiction.
Mecanismo De Acción
NEDA acts as a competitive inhibitor of monoamine transporters, particularly the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have various physiological effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
NEDA has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to increase dopamine levels in the striatum, leading to increased locomotor activity and reward-seeking behavior. NEDA has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEDA has several advantages for lab experiments, including its high selectivity for monoamine transporters and its ability to act as a fluorescent probe for these transporters. However, it also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for the study of NEDA. One area of research is the development of new fluorescent probes for monoamine transporters that are more selective and less toxic than NEDA. Another area of research is the study of the role of monoamine transporters in various neurological disorders, including addiction and depression. Additionally, the development of new drugs that target monoamine transporters could have significant therapeutic potential for these disorders.
Métodos De Síntesis
NEDA is synthesized using a two-step process that involves the reaction of 1-naphthaleneethanamine with dimethylamine in the presence of a reducing agent, followed by the addition of hydrobromic acid to form the dihydrobromide salt. This method has been found to be highly efficient, with a yield of up to 90%.
Propiedades
Número CAS |
101931-21-9 |
|---|---|
Nombre del producto |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Fórmula molecular |
C14H20Br2N2 |
Peso molecular |
376.13 g/mol |
Nombre IUPAC |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
Clave InChI |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
SMILES canónico |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Sinónimos |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



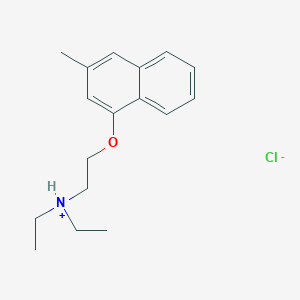
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
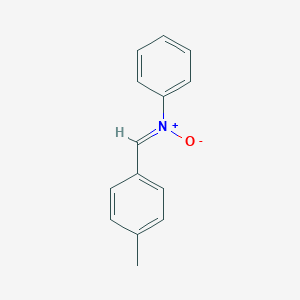
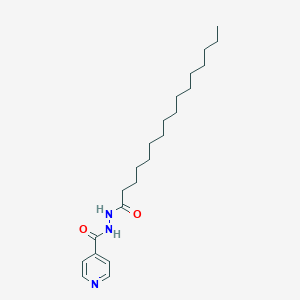

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
